Cinnamyl acetate

概述

描述

准备方法

合成路线和反应条件: 肉桂酸乙酯可以通过肉桂醇与乙酸或乙酸酐的酯化反应合成。 这种反应通常需要催化剂,例如硫酸,并在共沸条件下进行,以去除水并推动反应完成 . 另一种方法是在催化剂存在下,在 40 到 50°C 的温度下,肉桂醇与乙酸酐反应 .

工业生产方法: 肉桂酸乙酯的工业生产通常采用肉桂醇与乙酸酐的酯化反应,然后通过减压蒸馏进行纯化。 这种方法因其简单、高产率和对环境影响最小而受到青睐 .

化学反应分析

Decomposition Reactions

Cinnamyl acetate undergoes decomposition under specific conditions:

Biochemical Reactions (Metabolism)

In vivo, this compound is metabolized via sequential enzymatic steps:

Pathway :

-

Hydrolysis : Carboxylesterases convert this compound → cinnamyl alcohol.

-

Oxidation : NAD<sup>+</sup>-dependent alcohol dehydrogenase oxidizes cinnamyl alcohol → cinnamaldehyde.

-

Further oxidation : Aldehyde dehydrogenase converts cinnamaldehyde → cinnamic acid.

-

β-oxidation : Cinnamic acid → benzoyl-CoA → hippuric acid (major urinary metabolite) .

Key Metabolites :

Adsorption Studies

-

β-Cyclodextrin polyurethane selectively adsorbs this compound over cinnamaldehyde via hydrogen bonding and hydrophobic interactions (equilibrium adsorption: 17.5 × 10<sup>−3</sup> mmol/g) .

Reaction Kinetics and Thermodynamics

科学研究应用

Food Industry

Cinnamyl acetate is widely used as a flavoring agent due to its sweet floral-fruity aroma. It is commonly incorporated into various food products, such as baked goods and animal feed. The compound helps enhance flavor profiles and improve the sensory qualities of food items.

Flavoring Properties

- Flavor Ester : this compound acts as a flavor ester in food applications, contributing to the overall taste and aroma.

- Concentration : In natural sources like cinnamon bark, this compound concentrations range from 2,800 to 51,000 ppm .

Pharmaceutical Applications

Recent studies have highlighted the potential therapeutic effects of this compound against various pathogens and diseases.

Antimicrobial Activity

- A study demonstrated that this compound exhibits significant antimicrobial properties against Helicobacter pylori, a bacterium associated with gastric ulcers. Molecular docking analyses revealed strong binding interactions with virulence proteins of H. pylori, indicating its potential as a therapeutic agent .

Biocatalytic Synthesis

- This compound can be synthesized using biocatalysts such as lipases and esterases. A notable case involved the use of a thermophilic esterase mutant that achieved a conversion rate of 99.40% for synthesizing this compound at elevated temperatures .

Cosmetic and Personal Care Products

This compound is utilized in cosmetics and personal care products for its fragrance properties. Its pleasant scent makes it an attractive ingredient in perfumes, lotions, and toiletries.

Safety Assessments

- Safety evaluations indicate that this compound does not present significant risks for skin sensitization or genotoxicity when used in cosmetic formulations . Studies involving human patch tests have shown minimal irritation, confirming its suitability for topical applications .

Industrial Applications

The compound also finds utility in industrial processes due to its chemical properties.

Preservative Role

- This compound acts as a preservative by preventing the auto-oxidation of cinnamic aldehyde to cinnamic acid, thereby extending the shelf life of products containing these compounds .

Separation Techniques

- Research has explored the separation of this compound from other components in cinnamon oil using adsorption techniques with β-cyclodextrin polyurethane. This method enhances the purity of this compound for various applications .

Case Study: Antimicrobial Efficacy

A study conducted on the efficacy of cinnamon compounds against H. pylori involved molecular docking simulations and pharmacokinetic assessments. The results indicated that this compound demonstrated significant binding interactions with virulence proteins, suggesting its potential as an antimicrobial agent .

Case Study: Biocatalytic Synthesis

In another study focusing on enzyme-mediated synthesis, researchers developed a thermophilic esterase mutant that significantly improved the yield of this compound synthesis at higher temperatures. This advancement highlights the potential for industrial applications utilizing biocatalysts to produce valuable compounds efficiently .

作用机制

肉桂酸乙酯的作用机制包括它与各种分子靶点和途径的相互作用。 例如,它的抗菌活性归因于其破坏微生物细胞膜和抑制必需酶的能力 . 此外,它的抗氧化特性与其清除自由基和增强细胞抗氧化防御的能力有关 .

相似化合物的比较

肉桂酸乙酯通常与其他肉桂衍生物进行比较,例如:

肉桂醇: 结构相似,但缺少乙酸酯基团,使其挥发性更低,香味更淡。

肉桂酸: 含有羧酸基团而不是乙酸酯基团,导致不同的化学反应性和应用。

肉桂醛: 含有醛基,赋予其独特的抗菌和调味特性.

肉桂酸乙酯因其独特的香味、化学多功能性和在各个领域的广泛应用而脱颖而出。

生物活性

Cinnamyl acetate is an organic compound derived from cinnamon, known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in various fields such as medicine, agriculture, and food preservation.

This compound is classified as a cinnamyl ester. Upon ingestion, it is hydrolyzed to cinnamyl alcohol by carboxylesterases, primarily in the liver. The subsequent oxidation of cinnamyl alcohol leads to the formation of cinnamaldehyde, which can be further metabolized into cinnamic acid. This metabolic pathway illustrates the compound's bioavailability and transformation within biological systems .

Antimicrobial Activity

This compound exhibits significant antimicrobial properties:

- Antibacterial Effects : Studies indicate that this compound possesses antibacterial activity against various pathogens. For instance, it has been shown to inhibit bacterial growth at concentrations as low as 300 μg/mL when tested against multiple strains .

- Antifungal Properties : Research has demonstrated that both cinnamon essential oil and its components, including this compound, exhibit antifungal activity against various fungal strains .

- Acaricidal Activity : In studies involving essential oils from Cinnamomum zeylanicum, this compound showed acaricidal effects against ticks, indicating its potential use in pest control .

Anti-inflammatory Activity

This compound has been investigated for its anti-inflammatory properties:

- Cellular Mechanisms : In vitro studies using macrophages have shown that compounds derived from cinnamon, including this compound, can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β. These effects are mediated through the suppression of signaling pathways involving NF-κB .

- Animal Models : In vivo experiments have confirmed that this compound can reduce inflammation in murine models of sepsis and gout by modulating inflammasome activation .

Antioxidant Properties

The antioxidant capacity of this compound contributes to its protective effects against oxidative stress:

- Mechanisms : It has been shown to enhance antioxidant enzyme activities (e.g., catalase and superoxide dismutase) while reducing malondialdehyde levels in tissues subjected to oxidative damage .

Case Studies and Research Findings

- Study on Cinnamomum cassia : An ethanol extract containing this compound demonstrated significant anti-inflammatory effects in both in vitro and in vivo models, supporting traditional uses in herbal medicine .

- Acaricidal Efficacy : In tests conducted on Rhipicephalus microplus (a tick species), this compound exhibited varying levels of acaricidal activity, with higher concentrations leading to increased mortality rates .

- Antifungal Testing : this compound was included in studies assessing the antifungal efficacy of cinnamon oil against common fungal pathogens, showing promising results at specific concentrations .

Summary Table of Biological Activities

属性

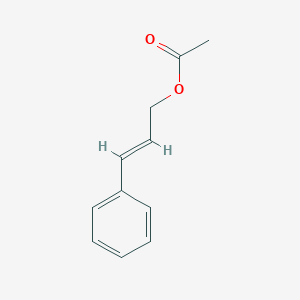

IUPAC Name |

[(E)-3-phenylprop-2-enyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-10(12)13-9-5-8-11-6-3-2-4-7-11/h2-8H,9H2,1H3/b8-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJSDHUCWMSHDCR-VMPITWQZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC=CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC/C=C/C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501020828 | |

| Record name | 3-Phenylallyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501020828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless liquid; [Sigma-Aldrich MSDS], Colourless to slightly yellow liquid, sweet, balsamic, floral odour | |

| Record name | 2-Propen-1-ol, 3-phenyl-, 1-acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cinnamyl acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11579 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Cinnamyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/182/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

insoluble in water; soluble in oils, miscible (in ethanol) | |

| Record name | Cinnamyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/182/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.047-1.054 | |

| Record name | Cinnamyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/182/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

21040-45-9, 103-54-8 | |

| Record name | trans-Cinnamyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21040-45-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetic acid, cinnamyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103548 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cinnamyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021040459 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cinnamyl acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46109 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propen-1-ol, 3-phenyl-, 1-acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Phenylallyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501020828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cinnamyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.838 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CINNAMYL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LFJ36XSV8K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。